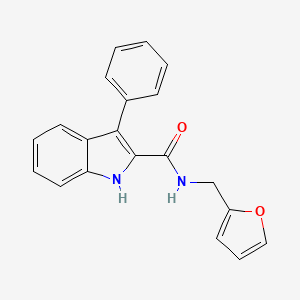

N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-phenyl-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-20(21-13-15-9-6-12-24-15)19-18(14-7-2-1-3-8-14)16-10-4-5-11-17(16)22-19/h1-12,22H,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPXDWILFLNRMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furfural reacts with an appropriate acylating agent in the presence of a Lewis acid catalyst.

Amidation Reaction: The final step involves the coupling of the furan-substituted indole with a carboxylic acid derivative to form the carboxamide group. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring in N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide can undergo oxidation reactions to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to form dihydrofuran derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Anticancer Properties

N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide has shown promising anticancer activity, particularly as a tubulin inhibitor. Research indicates that derivatives of 3-phenyl-1H-indole-2-carbohydrazide, which include this compound, exhibit strong anti-proliferative effects against various cancer cell lines. For instance, a study identified a derivative that induced G2/M phase arrest in A549 cells, demonstrating its potential as an anticancer agent comparable to doxorubicin with IC50 values below 0.5 µM .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 27a | A549 | <0.5 | Tubulin polymerization inhibitor |

| 27b | HepG2 | 0.34 | G2/M phase arrest |

| 27d | A549 | 0.43 | G2/M phase arrest |

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. A series of indole derivatives were tested for their activity against Gram-negative bacteria such as E. coli and K. pneumoniae. The results indicated that certain derivatives displayed high efficacy with minimum inhibitory concentration (MIC) values ranging from 1.95 to 7.81 µg/ml, outperforming standard antibiotics .

Table 2: Antimicrobial Activity of Indole Derivatives

| Derivative | Target Bacteria | MIC (µg/ml) | Activity Type |

|---|---|---|---|

| DS-14 | E. coli | 1.95 | Bactericidal |

| DS-1 | K. pneumoniae | 3.90 | Bacteriostatic |

Neurological Applications

N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide and its derivatives have been explored for their potential in treating neurological disorders, particularly due to their interaction with serotonin receptors. Compounds in this class have been noted for their ability to modulate neurotransmission linked to conditions such as depression and anxiety .

Angiogenesis Inhibition

Another notable application is the inhibition of angiogenesis, which is critical in cancer progression and metastasis. Research has shown that certain indole derivatives can inhibit angiogenesis effectively, suggesting their utility in developing treatments for angiogenesis-mediated diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide has been crucial for optimizing its biological activities. Modifications on the furan ring and substitutions at various positions have been systematically studied to enhance potency against specific targets like tubulin and various pathogens .

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and indole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

- Structural Differences: Features a 5-chloro substituent on the indole ring and a thiazolidinone ring at the carboxamide nitrogen. The thiazolidinone includes a 4-(trifluoromethyl)phenyl group.

- Biological Activity: The thiazolidinone moiety is associated with enhanced metabolic stability and target binding. Indole-thiazolidinone hybrids are noted for antimicrobial and anticancer activities .

5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b)

- Structural Differences : Contains 5-bromo and 7-fluoro substitutions on the indole core, with N-methyl and N-phenyl groups on the carboxamide.

- The N-phenyl group may influence receptor selectivity .

- Key Data: Property Value/Note Reference Substituents 5-Br, 7-F, N-Me, N-Ph LC/MS Data m/z 386 ([M+H]⁺)

Spirothiazolidinone Derivatives (e.g., Compounds 154 and 155)

- Structural Differences: Incorporates spirothiazolidinone rings at the carboxamide nitrogen, with variations like 8-phenyl or 2-methyl-8-phenyl substitutions.

- Biological Activity : Demonstrated potent antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC = 3.9–7.8 μM). The spiro system enhances conformational rigidity, improving target affinity .

- Key Data: Compound MIC (μM) Substituents Reference 154 3.9 8-phenyl spirothiazolidinone 155 7.8 2-methyl-8-phenyl spirothiaz.

5-Methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide

- Structural Differences : Includes a 5-methyl indole substitution and a spiroheterocyclic (thia-azaspiro) group at the carboxamide nitrogen.

- Biological Activity : Designed for antitubercular and antitumor applications. The spiroheterocycle may reduce off-target interactions .

- Key Data: Property Value/Note Reference Substituents 5-Me, thia-azaspiro[4.5]decane Target Indications Tuberculosis, cancer

Data Tables for Comparative Analysis

Table 1. Substituent Comparison

Biological Activity

N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

1. Synthesis and Structure

The synthesis of N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide typically involves the reaction of 3-phenylindole derivatives with furfural or its derivatives under suitable conditions. The resulting compound features an indole core, which is known for its diverse biological activities.

2.1 Anticancer Properties

N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide has been evaluated for its anticancer properties through various studies:

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including COLO 205 (colon cancer), SK-MEL-5 (melanoma), and MDA-MB-231 (triple-negative breast cancer) with low LC50 values ranging from 71 nM to 259 nM .

- Mechanism of Action : The compound appears to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that it may inhibit tubulin polymerization by binding to the colchicine site, thereby disrupting microtubule dynamics essential for cell division .

2.2 Antimicrobial Activity

Research has also focused on the antimicrobial properties of N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide:

- Mycobacterium tuberculosis : The compound has shown promising activity against Mycobacterium tuberculosis (Mtb), with certain derivatives demonstrating bactericidal effects without significant toxicity towards mammalian cells .

- Mechanism : The antimicrobial action is believed to involve the inhibition of bacterial growth through interference with cellular processes, potentially linked to the modulation of ribosomal function and stress responses in bacteria .

3.1 Cytotoxicity and Selectivity

A study evaluating various indole derivatives, including N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide, found that while many compounds exhibited cytotoxic effects, selectivity towards cancer cells over normal cells was a critical factor. Compounds with lower cytotoxicity against normal cell lines were prioritized for further development .

3.2 Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the most potent derivatives possess favorable profiles for oral administration, with acceptable absorption and distribution characteristics . Toxicological assessments have shown that certain derivatives exhibit minimal genotoxicity, making them safer candidates for further development in therapeutic applications .

4. Data Summary

| Compound Name | LC50 (nM) | Cell Line | Activity Type |

|---|---|---|---|

| N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide | 71 | COLO 205 (Colon Cancer) | Anticancer |

| N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide | 75 | SK-MEL-5 (Melanoma) | Anticancer |

| N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide | 259 | MDA-MB-231 (Breast Cancer) | Anticancer |

| Derivative 3r | <30 | HepG2/Vero (Normal Cells) | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide, and how can reaction yields be optimized?

- The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) is used as a coupling agent in dry dichloromethane (DCM) with 2,6-lutidine as a base. Key steps include:

- Amide bond formation : Reacting 1H-indole-2-carboxylic acid derivatives with furfurylamine precursors under inert conditions.

- Temperature control : Maintaining 0–5°C during TBTU addition to minimize side reactions .

- Purification : Use Combiflash chromatography (ethyl acetate/hexane gradients) or sequential trituration with acetone/diethyl ether to isolate pure products (37–56% yields) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry and purity in deuterated solvents (e.g., DMSO-d6 or CDCl3). For example, indole NH protons resonate at δ ~9.1 ppm, while furyl methylene protons appear at δ ~4.0–4.5 ppm .

- HRMS : Validate molecular mass (e.g., [M+H]+ calculated for C24H26ClN5O: 424.1904; observed: 424.1898) .

- X-ray crystallography : Resolve 3D structure; related indole-carboxamides show planar indole cores and hydrogen-bonded networks stabilizing crystal lattices .

Q. How is the purity of the compound assessed during synthesis?

- TLC monitoring : Hexane:ethyl acetate (9:3, v/v) with UV visualization at 254 nm .

- Elemental analysis : Ensure ≤0.5% deviation from theoretical C/H/N values .

Advanced Research Questions

Q. What strategies are employed to enhance the compound’s bioactivity, such as EGFR inhibition or antitumor effects?

- Substituent modulation : Introducing electron-withdrawing groups (e.g., Cl, CF3) at the indole 5-position increases EGFR binding affinity (IC50 < 1 µM in some derivatives) .

- Hybrid scaffolds : Attaching photoactivatable groups (e.g., diazirines) enables target identification via photoaffinity labeling .

- In silico docking : Molecular dynamics simulations predict interactions with EGFR’s ATP-binding pocket, guiding rational design .

Q. How do structural variations impact pharmacokinetic properties?

- Lipophilicity tuning : Adding alkyl chains (e.g., hexyl) improves membrane permeability but may reduce aqueous solubility. LogP values for derivatives range from 3.5–5.2 .

- Metabolic stability : Fluorine substitution at the phenyl ring slows hepatic degradation (t1/2 increased by ~30% in murine models) .

Q. What analytical challenges arise when resolving contradictory biological data (e.g., in vitro vs. in vivo efficacy)?

- Metabolite interference : Phase I metabolites (e.g., hydroxylated furans) may exhibit off-target effects. LC-MS/MS profiling of plasma/tissue samples identifies active species .

- Cell line variability : EGFR overexpression in HeLa vs. A549 cells leads to divergent IC50 values (±15–20%) .

Q. How are spirocyclic or heterocyclic modifications used to explore structure-activity relationships (SAR)?

- Spiroheterocycles : Incorporating 1-thia-4-azaspiro[4.5]decane enhances antituberculosis activity (MIC ~0.5 µg/mL against M. tuberculosis H37Rv) via improved target engagement .

- Thiophene replacements : Substituting the furan with thiophene maintains EGFR inhibition but alters selectivity profiles (e.g., reduced VEGFR2 off-target binding) .

Methodological Recommendations

- Synthetic scalability : Replace TBTU with EDC/HOBt for cost-effective gram-scale synthesis .

- Biological assays : Use 3D tumor spheroids to mimic in vivo conditions for cytotoxicity screening .

- Data validation : Cross-reference NMR assignments with HSQC/HMBC experiments to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.